Cas no 1402174-62-2 (tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate)

Tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its pyrazole core, protected by a tert-butyloxycarbonyl (Boc) group, enhances stability and facilitates selective deprotection under mild conditions. The pinacol boronate moiety offers excellent reactivity with aryl halides, enabling efficient C-C bond formation in pharmaceutical and agrochemical synthesis. This compound is particularly valuable for constructing heterocyclic frameworks due to its compatibility with diverse functional groups and air/moisture stability, simplifying handling and storage. Its high purity and consistent performance make it a reliable intermediate in medicinal chemistry and material science applications.
tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate structure
1402174-62-2 structure
Product Name:tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
CAS No:1402174-62-2
MF:C15H25BN2O4
MW:308.181004285812
CID:1060448
PubChem ID:66521480
Update Time:2025-06-08

tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
    • CS-0173852
    • tert-butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate
    • tert-Butyl4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
    • 1-BOC-4-Methylpyrazole-3-boronic acid, pinacol ester
    • 1402174-62-2
    • BS-26571
    • AKOS015946898
    • DB-309374
    • 1-BOC-4-Methylpyrazole-3-boronic acid pinacol ester
    • CGC17462
    • Inchi: 1S/C15H25BN2O4/c1-10-9-18(12(19)20-13(2,3)4)17-11(10)16-21-14(5,6)15(7,8)22-16/h9H,1-8H3
    • InChI Key: LUDMOWSKKZODSJ-UHFFFAOYSA-N
    • SMILES: O1B(C2C(C)=CN(C(=O)OC(C)(C)C)N=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 308.1907374g/mol
  • Monoisotopic Mass: 308.1907374g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.6Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 404.9±47.0 °C at 760 mmHg
  • Flash Point: 198.7±29.3 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate Security Information

tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate Pricemore >>

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Additional information on tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

Recent Advances in the Application of tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS: 1402174-62-2) in Chemical Biology and Pharmaceutical Research

The compound tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS: 1402174-62-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This boronic ester derivative is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its unique structural features, including the presence of a boronic ester moiety and a pyrazole ring, make it a versatile building block for drug discovery and chemical biology applications.

Recent studies have highlighted the role of this compound in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers have utilized tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate as a key intermediate in the development of next-generation BTK inhibitors with improved selectivity and pharmacokinetic properties. The boronic ester moiety in this compound facilitates Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex heterocyclic systems that are often found in kinase inhibitors.

In addition to its applications in kinase inhibitor development, this compound has shown promise in the field of targeted protein degradation. Several research groups have incorporated this boronic ester-containing pyrazole derivative into PROTAC molecules designed to target oncogenic proteins for degradation. The compound's ability to serve as a linker between target-binding warheads and E3 ligase-recruiting moieties has been particularly valuable in optimizing the physicochemical properties and cellular permeability of PROTAC molecules.

Recent synthetic methodology developments have also focused on improving the accessibility of this important intermediate. Novel catalytic systems for the borylation of pyrazole derivatives have been reported, offering more efficient routes to tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate with higher yields and improved atom economy. These advances are expected to facilitate broader adoption of this compound in medicinal chemistry programs.

The stability and reactivity profile of this boronic ester derivative have been the subject of recent mechanistic studies. Researchers have investigated its behavior under various reaction conditions, providing valuable insights for its application in complex synthetic transformations. These studies have also explored the compound's compatibility with different protecting group strategies, which is crucial for its use in multi-step synthetic sequences.

Looking forward, the unique properties of tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate position it as a valuable tool for the development of new therapeutic agents and chemical probes. Its applications in targeted protein degradation and kinase inhibition are particularly promising areas for future research. As synthetic methodologies continue to improve and our understanding of its reactivity expands, this compound is likely to play an increasingly important role in drug discovery and chemical biology research.

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